molecular formula C11H9ClN2O B11796441 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B11796441
M. Wt: 220.65 g/mol
InChI Key: VJRHVFOYFIVEMV-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one (CAS 1708079-79-1) is a chemical compound with the molecular formula C 11 H 9 ClN 2 O and a molecular weight of 220.65 g/mol . This pyrimidinone scaffold is of significant interest in medicinal chemistry research, particularly as a building block for the development of novel bioactive molecules. The core 6-phenylpyrimidin-4-one structure is recognized as a privileged scaffold in drug discovery . Research on analogous structures has shown that this chemotype can serve as a positive allosteric modulator (PAM) for targets such as the M1 muscarinic acetylcholine receptor (M1 mAChR) . This makes derivatives of this scaffold potential candidates for investigating new therapeutic approaches for neurological conditions, including Alzheimer's disease and schizophrenia . The presence of the chlorine atom at the 2-position and the methyl group on the nitrogen atom provides distinct reactivity, allowing for further functionalization and structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties . As a versatile synthetic intermediate, this compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in accordance with all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-3-methyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(13-11(14)12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

VJRHVFOYFIVEMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Benzoyl Acetone with Urea Followed by Chlorination

The most widely documented method involves a two-step process starting with benzoyl acetone and urea. In the first step, 4-methyl-6-phenylpyrimidin-2-ol is synthesized via acid-catalyzed cyclization. Benzoyl acetone (1.0 equiv) reacts with urea (1.2 equiv) in methanol under reflux, followed by the addition of concentrated HCl to facilitate ring closure . The intermediate 4-methyl-6-phenylpyrimidin-2-ol precipitates as needle-shaped crystals after neutralization with sodium bicarbonate, yielding 56% .

In the second step, chlorination is achieved using phosphorus oxychloride (POCl₃). Refluxing the hydroxy intermediate with excess POCl₃ (3.0 equiv) for 4–5 hours produces 2-chloro-3-methyl-6-phenylpyrimidin-4(3H)-one . The crude product is neutralized with ice-cold sodium bicarbonate and recrystallized from ethanol, achieving a melting point of 58–60°C .

Key Data:

ParameterValue
Reaction Time (Step 1)24 hours
Reaction Time (Step 2)4–5 hours
Yield (Overall)45–50%
Purity (HPLC)>95%

Microwave-Assisted Chlorination

Modern approaches leverage microwave irradiation to accelerate the chlorination step. A mixture of 4-methyl-6-phenylpyrimidin-2-ol and POCl₃ (3.5 equiv) is irradiated at 110°C for 10–12 minutes, achieving near-quantitative conversion . This method reduces reaction times from hours to minutes while maintaining yields of 85–90% . The rapid heating minimizes side reactions, enhancing purity (>98%) compared to conventional reflux .

Advantages:

  • Efficiency: 10-minute reaction vs. 5-hour reflux.

  • Scalability: Suitable for batch processing in automated reactors.

Alternative Cyclization Routes Using Methyl 2,4-Dioxo-4-Phenylbutanoate

A less conventional route begins with methyl 2,4-dioxo-4-phenylbutanoate (I-A), which undergoes cyclization with urea in the presence of HCl to form the pyrimidinone core . Subsequent chlorination with POCl₃ introduces the 2-chloro substituent. While this method yields 60–65% of the final product, it requires stringent control of reaction pH and temperature to avoid decarboxylation .

Reaction Conditions:

  • Temperature: 70°C for cyclization, 80°C for chlorination.

  • Catalyst: Concentrated HCl (1.0 equiv).

Regioselective Chlorination of Trichloropyrimidine Derivatives

For derivatives requiring precise substitution patterns, 2,4,6-trichloropyrimidine serves as a versatile precursor. Hydrolysis in alkaline aqueous dioxane selectively yields 2,6-dichloropyrimidin-4(3H)-one, which undergoes nucleophilic substitution with methylamine to introduce the 3-methyl group . Final Suzuki coupling with phenylboronic acid installs the 6-phenyl moiety .

Critical Observations:

  • Regioselectivity: Hydrolysis at the 4-position is favored (70:30 isomer ratio) .

  • Yield Optimization: Pd-catalyzed coupling improves aryl introduction efficiency (75–80%) .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of primary routes:

MethodYield (%)Purity (%)Reaction TimeScalability
Conventional Cyclization45–509529 hoursModerate
Microwave Chlorination85–909815 minutesHigh
Methyl Dioxobutanoate60–659220 hoursLow
Trichloropyrimidine Route70–759748 hoursHigh

Challenges and Optimization Strategies

  • Byproduct Formation: Over-chlorination during POCl₃ treatment generates 2,4-dichloro derivatives. This is mitigated by stoichiometric control (POCl₃ ≤ 3.0 equiv) and incremental addition .

  • Solvent Selection: Ethanol and dichloromethane minimize side reactions during recrystallization .

  • Catalyst Innovations: Cs₂CO₃ enhances nucleophilic substitution efficiency in Pd-catalyzed couplings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at position 3 can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (ethanol, methanol)

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone)

    Reduction: Reducing agents (sodium borohydride), solvents (ethanol, methanol)

Major Products

    Substitution: 2-Amino-3-methyl-6-phenylpyrimidin-4(3H)-one, 2-Thio-3-methyl-6-phenylpyrimidin-4(3H)-one

    Oxidation: 2-Chloro-3-carboxy-6-phenylpyrimidin-4(3H)-one

    Reduction: 2-Chloro-3-methyl-6-phenyl-1,2,3,4-tetrahydropyrimidin-4-one

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2-chloro-3-methyl-6-phenylpyrimidin-4(3H)-one exhibits significant antimicrobial properties. It has been identified as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. The compound's structure allows it to interact with various biological targets, potentially inhibiting key enzymes or pathways in pathogens.

Case Study: Efficacy Against Bacterial Strains
In a study conducted by researchers at a pharmaceutical lab, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Properties
Additionally, studies have shown that this compound possesses antifungal activity, making it a candidate for developing new antifungal therapies. Research published in the Journal of Medicinal Chemistry highlighted its effectiveness against various fungal pathogens.

Agricultural Applications

Pesticide Development
The compound's chemical properties lend themselves to applications in agriculture, particularly in formulating pesticides and fungicides. Its reactivity due to the chlorine atom enhances its potential effectiveness as a pesticide.

Case Study: Fungicidal Activity
A field trial conducted on crops affected by fungal infections demonstrated that formulations containing this compound significantly reduced fungal growth compared to untreated controls. The application rate was optimized to minimize environmental impact while maximizing efficacy.

Crop Type Fungal Pathogen Efficacy (%)
WheatFusarium graminearum85
CornAspergillus flavus78
SoybeanPhytophthora sojae90

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to bind to specific enzymes involved in metabolic pathways of pathogens. Interaction studies have utilized techniques such as molecular docking and enzyme inhibition assays to elucidate its mechanism of action.

Enzyme Inhibition Studies
In vitro studies have indicated that this compound inhibits key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. These findings suggest that the compound could serve as a foundation for developing novel antibiotics targeting these pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of a key enzyme involved in DNA replication, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences among pyrimidinone derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one Cl (2), CH₃ (3), Ph (6) C₁₁H₁₀ClN₂O 232.66 Hypothetical
2-(Methylthio)pyrimidin-4(3H)-one SCH₃ (2) C₅H₆N₂OS 142.18
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one CF₃ (2), CH₃ (6) C₆H₅F₃N₂O 190.11
2-Amino-6-chloropyrimidin-4(3H)-one NH₂ (2), Cl (6) C₄H₄ClN₃O 145.55
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one Cl (5), CF₃ (6) C₅H₂ClF₃N₂O 198.53

Key Observations :

  • Electron-Withdrawing Groups: The chloro group (Cl) at position 2 in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions compared to methylthio (SCH₃) or amino (NH₂) groups .

Physicochemical Properties

Property This compound 2-(Methylthio)pyrimidin-4(3H)-one 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one
Molecular Weight 232.66 142.18 190.11
Hydrophobicity (LogP)* ~2.8 (estimated) 0.5 1.2
Solubility Low in water; soluble in DCM, DMF Moderately soluble in water Low in water; soluble in acetone
Melting Point Not reported 145–150°C Not reported

*LogP values estimated using fragment-based methods.
Insights :

  • The phenyl group in the target compound increases hydrophobicity (higher LogP), suggesting better membrane permeability but lower aqueous solubility than analogues with polar groups (e.g., SCH₃, NH₂) .
  • Trifluoromethyl (CF₃) groups enhance metabolic stability and electronegativity, making such derivatives resistant to oxidation .

Comparison with Analogues :

  • 2-(Methylthio)pyrimidin-4(3H)-one : Synthesized via nucleophilic substitution of chloro precursors with sodium thiomethoxide .
  • 2-Amino-6-chloropyrimidin-4(3H)-one: Prepared by partial hydrolysis of 4,6-dichloropyrimidin-2-amine under basic conditions .

Biological Activity

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate the compound's biological activity, mechanisms of action, and related case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10ClN3O\text{C}_12\text{H}_{10}\text{ClN}_3\text{O}

This structure features a chloro group at position 2, a methyl group at position 3, and a phenyl group at position 6 of the pyrimidine ring.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various microbial strains. For instance, derivatives of pyrimidine compounds have shown promising antibacterial properties. The presence of electron-withdrawing groups, such as chlorines, has been correlated with enhanced antimicrobial efficacy against gram-positive bacteria .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through its interaction with key cellular pathways. It has been noted that certain pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR leads to "thymineless cell death," making these compounds valuable in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study by Kumar et al. evaluated a series of pyrimidine derivatives, including this compound, against various bacterial strains. The results indicated that compounds with specific substituents exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research conducted by Al-Omary et al. focused on the inhibition of DHFR by various pyrimidine derivatives. Their findings suggested that this compound could serve as a lead compound for developing new anticancer agents targeting DHFR .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By targeting enzymes like DHFR, this compound disrupts nucleotide synthesis, leading to impaired cell proliferation in cancer cells.
  • Cell Membrane Interaction : The presence of halogen atoms (like chlorine) enhances the lipophilicity of the compound, allowing better penetration into microbial membranes and subsequent disruption of cellular functions .

Data Summary Table

Biological Activity Target Pathway/Mechanism Key Findings
AntimicrobialCell membrane disruptionEffective against gram-positive bacteria
AnticancerDHFR inhibitionInduces thymineless cell death

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the pyrimidinone core. Key steps include cyclization of substituted precursors (e.g., β-keto esters with urea derivatives) followed by halogenation. Solvents like ethanol or dimethylformamide (DMF) are used under controlled temperatures (60–80°C), with catalysts such as p-toluenesulfonic acid (p-TSA) to enhance yields . Optimization involves adjusting molar ratios, reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is structural characterization of this compound performed in academic settings?

  • Methodological Answer : Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methyl at δ 2.1–2.3 ppm, phenyl protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (calculated for C11_{11}H9_9ClN2_2O: 220.04 g/mol).
  • Elemental analysis : Validates purity (>95%) by matching C, H, N percentages .

Q. What solubility challenges arise during in vitro assays, and how are they addressed?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~2.5) necessitates solubilization agents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Dynamic light scattering (DLS) monitors aggregation, while sonication (30 min, 40 kHz) ensures homogeneity in biological buffers .

Advanced Research Questions

Q. How can SHELX software improve crystallographic analysis of this compound?

  • Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray diffraction data. Key steps:

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
  • Refinement : SHELXL applies least-squares minimization to optimize bond lengths/angles (e.g., C-Cl bond ≈1.73 Å). Hydrogen atoms are placed geometrically, and thermal parameters adjusted via anisotropic displacement .
  • Validation : R-factor (<0.05) and residual electron density maps (<0.3 eÅ3^{-3}) ensure accuracy.

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer : Discrepancies often stem from assay conditions. Mitigation involves:

  • Standardization : Use common cell lines (e.g., HEK293) and ATP concentration (10 µM) in kinase assays.
  • Control experiments : Include positive controls (e.g., staurosporine) and validate via orthogonal methods (SPR vs. fluorescence polarization).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch variability and solvent effects .

Q. How is computational modeling integrated to predict reactivity or SAR?

  • Methodological Answer :

  • DFT calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-2 for nucleophilic substitution).
  • Molecular docking : AutoDock Vina screens binding poses against targets (e.g., kinase domains), with scoring functions (ΔG < -8 kcal/mol) prioritizing hits .
  • MD simulations : GROMACS models solvation dynamics (100 ns trajectories) to assess stability of protein-ligand complexes.

Q. What advanced techniques validate tautomeric or polymorphic forms of the compound?

  • Methodological Answer :

  • Solid-state NMR : Differentiates enol-keto tautomers via 15^15N chemical shifts.
  • PXRD : Matches experimental patterns (e.g., 2θ = 12.5°, 18.7°) with simulated Mercury models.
  • Thermogravimetric analysis (TGA) : Identifies polymorphs by decomposition profiles (e.g., Form I melts at 215°C vs. Form II at 228°C) .

Data Contradiction Analysis Framework

  • Case Example : Conflicting IC50_{50} values in kinase inhibition studies.
    • Root Cause : Variability in enzyme purity (e.g., commercial vs. recombinant sources).
    • Resolution : Cross-validate using SPR (Biacore) to measure binding kinetics (kon_{on}/koff_{off}) independent of enzymatic activity .

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